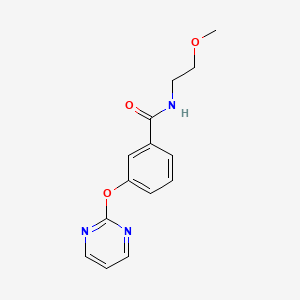

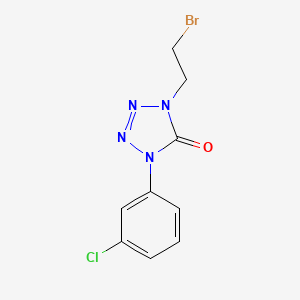

1-(2,3,6-trifluoro-5-methylbenzoyl)-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,3,6-trifluoro-5-methylbenzoyl)-1H-1,2,4-triazole, commonly known as TFB-TA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazole family and has been extensively studied for its biochemical and physiological effects. In

科学的研究の応用

Antimicrobial and Antifungal Applications

Research on triazole derivatives, including compounds structurally related to 1-(2,3,6-trifluoro-5-methylbenzoyl)-1H-1,2,4-triazole, has demonstrated significant antimicrobial and antifungal potentials. A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid showed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017). Another study reported the synthesis of new 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety, exhibiting antifungal activities against yeasts and filamentous fungi, with some compounds showing activities comparable to itraconazole (Eto et al., 2000).

Supramolecular Chemistry and Material Science

Triazole compounds have been highlighted for their role in supramolecular chemistry and material science due to their unique combination of facile accessibility and diverse supramolecular interactions. These interactions have enabled applications in coordination chemistry, anion recognition, catalysis, and photochemistry, far beyond the original scope of click chemistry (Schulze & Schubert, 2014). The fluorination of triazole compounds further influences their supramolecular structure and interaction capabilities, as demonstrated by the structural analysis of fluorinated indazoles (Teichert et al., 2007).

Corrosion Inhibition

Triazole derivatives have been evaluated as corrosion inhibitors, showing effectiveness in protecting materials such as the AA2024 aluminium alloy in neutral chloride solutions. The study indicates that triazole compounds form a protective organic layer on the substrate surface, decreasing the rate of both anodic and cathodic processes involved in corrosion (Zheludkevich et al., 2005).

Quantum Mechanical and Theoretical Studies

Quantum mechanical and theoretical studies have been conducted on triazole derivatives to understand their structural, electronic properties, and potential as corrosion inhibitors. These studies provide insights into the molecular properties that contribute to their biological activities and interaction mechanisms (Gece & Bilgiç, 2009).

特性

IUPAC Name |

1,2,4-triazol-1-yl-(2,3,6-trifluoro-5-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O/c1-5-2-6(11)9(13)7(8(5)12)10(17)16-4-14-3-15-16/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBYRAUJGWKJKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)C(=O)N2C=NC=N2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(cyclopropylmethyl)-8-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570637.png)

![1-[3-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyridin-2(1H)-one](/img/structure/B5570641.png)

![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570693.png)

![5-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570700.png)

![2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5570706.png)

![N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B5570729.png)

![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)